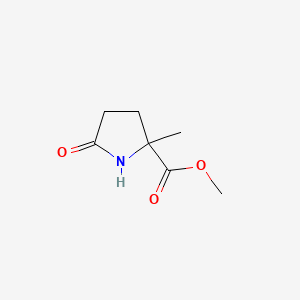![molecular formula C18H24FNO3 B3012061 ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate CAS No. 478063-91-1](/img/structure/B3012061.png)
ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate is a compound that is not directly mentioned in the provided papers. However, related compounds such as ethyl carbamate (EC) and other N-methyl carbamates are discussed extensively. EC is known to be a potentially toxic carcinogen found in fermented foods and alcoholic beverages . It is formed through a reaction between ethanol and either cyanate or N-carbamyl compounds . The presence of EC in food and beverages has raised public health concerns due to its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) .
Synthesis Analysis
The synthesis of related carbamate compounds involves various chemical reactions. For instance, ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) carbamate, an intermediate of pentoxazone, is synthesized through catalytic hydrogenation and alkylation, starting with 5-nitro-2-chloro-4-fluorophenol as the raw material . Although the specific synthesis of ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a related compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, have been investigated using both experimental and theoretical methods, including Hartree-Fock (HF) and Density Functional Theory (DFT) . The geometrical parameters of this compound were found to be in agreement with X-ray diffraction (XRD) data, and its stability was analyzed through Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of EC and its derivatives can be inferred from the formation of adducts, such as the hemoglobin N-(2-oxoethyl)valine adduct in mice treated with EC . This adduct formation is a result of the bioactivation of EC by CYP2E1 to its epoxide, which is a reactive electrophile . Such reactivity is crucial for understanding the potential toxicity and carcinogenicity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of EC have been studied through various analytical methods. For example, the quantitation of N-methyl carbamate insecticides, which are structurally related to EC, was performed using thin-layer chromatography and in situ fluorometry . The detection of EC in food matrices has been validated using methods with good linearity, recovery rates, and relative standard deviations . Additionally, a fluorescent sensor based on quantum dots and nano-porphyrin has been developed for the highly sensitive and specific determination of EC in fermented food .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate is an intermediate in the synthesis of certain chemicals. For example, a related compound, Ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) carbamate, is used in the synthesis of pentoxazone, an oxazolidinedione herbicide (Tu Mei-ling, 2006).
- It's important in the study of carbamates' cytological effects, as similar compounds demonstrate significant effects on mitosis and cell division (S. Amer, 1965).
Applications in Organic Chemistry
- In the field of organic chemistry, related carbamates are used in various syntheses and transformations. For instance, tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate is used in lithiation reactions, which are fundamental in creating a wide range of organic compounds (Keith Smith et al., 2013).
- The compound is also involved in the thermal decomposition studies of carbamates, providing insights into their stability and degradation pathways (N. Daly & F. Ziolkowski, 1971).
Pharmacological Research
- Ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate and its analogs have been explored for their potential in pharmaceutical research. For example, ethyl 2-amino-6-{[(4-fluorophenyl)methyl]amino}-3-pyridinyl-2,6-14C carbamate has been synthesized for use in radiopharmaceuticals (Y. Choi et al., 1987).
Structural Studies
- The structural properties of similar carbamates have been extensively studied, which helps in understanding their reactivity and potential applications in various fields, such as materials science and drug development (S. J. Garden et al., 2007).
Mécanisme D'action
Safety and Hazards
The safety information available indicates that ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and taking off contaminated clothing and washing it before reuse .
Propriétés
IUPAC Name |
ethyl N-[(2-fluorophenyl)-(2-oxocyclooctyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3/c1-2-23-18(22)20-17(13-9-7-8-11-15(13)19)14-10-5-3-4-6-12-16(14)21/h7-9,11,14,17H,2-6,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWADWCHWRONRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCCCC1=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)
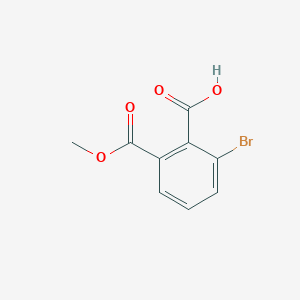
![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)
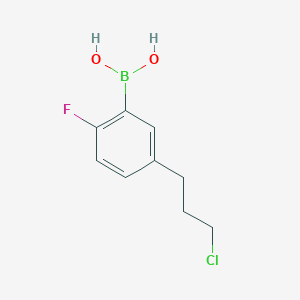
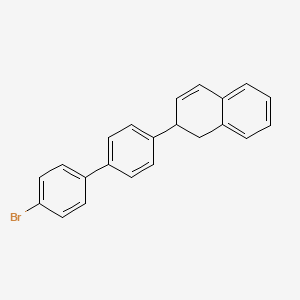


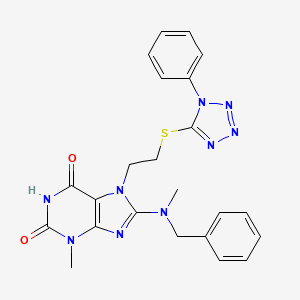
![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)
![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)
